molecular formula C7H12O B047639 4-Methylcyclohexanone CAS No. 589-92-4

4-Methylcyclohexanone

Cat. No.: B047639
CAS No.: 589-92-4
M. Wt: 112.17 g/mol
InChI Key: VGVHNLRUAMRIEW-UHFFFAOYSA-N
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Description

4-Methylcyclohexanone is a cyclic flavor ketone that is reported to be present in volatile oil of roasted sesame seeds.
This compound, also known as cyclohexanone, 4-methyl or fema 3948, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. This compound exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has an animal and musty taste.

Scientific Research Applications

  • Catalytic Upgrading in Bio-Oil Production : 4-Methylcyclohexanone plays a role in the catalytic upgrading of lignin-derived pyrolysis bio-oil. Adjusting temperature, pressure, and space velocity can optimize reaction rates for producing renewable fuels (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021).

  • Synthesis of 4-Methyloctanoic Acid : A study demonstrated a facile method for preparing 4-methyloctanoic acid from this compound, achieving significant purity and yield (Cao Hong-mei, 2009).

  • Host-Guest Chemistry : this compound has been used in studies of host-guest chemistry, particularly in understanding selective inclusion in energetically unfavorable conformations (Barton, Caira, Hosten, McCleland, & Weitz, 2014).

  • Quantitative Analysis via NMR Spectroscopy : 13C NMR spectroscopy has been effectively used for the quantitative determination of this compound mixtures, providing a method for analyzing complex mixtures (Lefevre & Silveira, 2000).

  • Molecular Conformation Studies : The most stable conformer of this compound has been determined using microwave spectroscopy, contributing to the understanding of molecular conformations (Li, 1983).

  • Catalytic Hydrogenation : The compound has been used in the study of catalytic hydrogenation of p-cresol at normal pressure, which prepares this compound with notable conversion rates (Shi Xian, 1993).

  • Biological Reduction by Fungi : Anthracnose fungi have been shown to selectively reduce this compound to specific alcohols, demonstrating the potential of biological methods in chemical synthesis (Miyazawa, Okamura, Yamaguchi, & Kameoka, 2000).

  • Photochemical Reactions : Studies in photochemistry have shown that reactions involving 1,3-diketones can produce derivatives of this compound (Hasegawa, Nishimura, Kodama, & Yoshioka, 1990).

  • Oxidation Studies : Oxidation of related compounds by dioxygen, catalyzed by vanadium-containing heteropolyanions, provides insights into the production of various acids, relevant to this compound (Atlamsani, Brégeault, & Ziyad, 1993).

  • Conformational Equilibrium Studies : The equilibrium in this compound is consistent with other cyclohexanones and aldehydes, offering insights into molecular structure and behavior (Cotterill & Robinson, 1964).

Safety and Hazards

4-Methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

Mechanism of Action

Target of Action

4-Methylcyclohexanone is a chemical compound with the formula C7H12O . .

Biochemical Pathways

One known biochemical pathway involving this compound is the chemo-enzymatic Baeyer–Villiger oxidation . In this process, this compound is converted to ®-4-methylcaprolactone in the presence of (±)-4-methyloctanoic acid, Candida Antarctica lipase B, and 30% aq. H2O2

Properties

IUPAC Name

4-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3
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InChI Key

VGVHNLRUAMRIEW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC1
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID5060435
Record name Cyclohexanone, 4-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour
Record name 4-Methylcyclohexanone
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Record name 4-Methylcyclohexanone
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Boiling Point

169.00 to 171.00 °C. @ 760.00 mm Hg
Record name 4-Methylcyclohexanone
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Methylcyclohexanone
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Density

0.924-0.934
Record name 4-Methylcyclohexanone
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Vapor Pressure

1.5 [mmHg]
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CAS No.

589-92-4, 1331-22-2
Record name 4-Methylcyclohexanone
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Record name 4-METHYLCYCLOHEXANONE
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Record name 4-METHYLCYCLOHEXANONE
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Record name 4-Methylcyclohexanone
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Melting Point

-40.6 °C
Record name 4-Methylcyclohexanone
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Synthesis routes and methods

Procedure details

4,4' -Dimethyl-1,1'-peroxydicyclohexylamine (5 g.) derived from the reaction of 4-methylcyclohexanone, hydrogen peroxide and ammonia) was added to a solution of sodium methoxide in methanol (1 g. of sodium in 20 c.c. methanol) and the mixture heated under reflux for 2 hours when very little peroxide remained unreacted. The product was worked up as in Example 17 to give, on distillation, 4-methylcyclohexanone (2.2 g.), 4-methyl-caprolactam (2.2 g.), b.p. 145°-150°/15 mm, and residue (0.3 g.). The structure of the lactam was confirmed by I.R. and N.M.R. spectra.
[Compound]
Name
4,4' -Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
solvent
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanone
Reactant of Route 2
4-Methylcyclohexanone
Reactant of Route 3
4-Methylcyclohexanone
Reactant of Route 4
4-Methylcyclohexanone
Reactant of Route 5
4-Methylcyclohexanone
Reactant of Route 6
4-Methylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylcyclohexanone?

A1: The molecular formula of this compound is C7H12O, and its molecular weight is 112.17 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and GC-MS. [, , , ]

Q3: Can this compound be used as a starting material in organic synthesis?

A3: Yes, this compound is a versatile building block for the synthesis of various compounds, including (±)-Mintlactone and 4-Methyloctanoic acid. [, ]

Q4: How does this compound behave in Baeyer-Villiger oxidation reactions?

A4: this compound can undergo Baeyer-Villiger oxidation to form the corresponding lactone. This reaction can be catalyzed by enzymes like cyclohexanone monooxygenase (CHMO) and cyclopentanone monooxygenase (CPMO). [, ]

Q5: What factors influence the enantioselectivity of the Baeyer-Villiger oxidation of this compound?

A5: Computational studies suggest that the enantioselectivity of the CHMO-catalyzed oxidation of this compound is determined by the conformational preferences of the Criegee intermediate and the subsequent transition state during the migration step. []

Q6: Can this compound be used as a solvent in extraction processes?

A6: While alkylated cyclohexanones, including this compound, do not extract Am(III) or Eu(III) significantly on their own, they can be used as diluents in combination with ligands like CyMe4-BTBP for selective extraction of Am(III) from nitric acid solutions. []

Q7: How does the position of alkyl substitution on cyclohexanone affect its performance as a diluent in extraction processes?

A7: The position of alkyl substitution on cyclohexanone, as seen with this compound and its isomers, significantly impacts extraction kinetics and selectivity. For example, 3-methylcyclohexanone exhibits faster kinetics compared to other monomethylated cyclohexanone derivatives. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have been performed to investigate the dipole moment of this compound and to understand the conformational preferences of this molecule. [, ]

Q9: How have molecular modeling techniques been applied to understanding the reactivity of this compound?

A9: Molecular mechanics calculations and orbital analysis have been used to predict the stereoselectivity of hydride reduction reactions involving this compound. This approach helps rationalize the observed cis/trans ratios of alcohol products obtained from the reduction of this compound. []

Q10: How does the introduction of functional groups affect the acaricidal activity of this compound derivatives?

A10: Introducing specific functional groups, such as an isopropyl group, to the cyclohexanone skeleton, as seen in 2-isopropyl-5-methylcyclohexanone, can enhance the acaricidal potency compared to this compound. []

Q11: Can this compound be used in the development of photosensitive materials?

A11: Derivatives of this compound, like 2,6-bis(azidobenzylidene)-4-methylcyclohexanone (BA), have been successfully employed as photocrosslinkers in the development of negative working photosensitive polymers. []

Q12: What are the advantages of incorporating this compound derivatives into photosensitive materials?

A12: Polymers containing this compound derivatives, such as BA, offer desirable properties like high sensitivity to UV light, good resolution, high thermal stability, and a low dielectric constant, making them suitable for applications in LSI production. []

Q13: What analytical techniques are commonly employed to study the reactions and properties of this compound?

A13: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze the products of reactions involving this compound, allowing for the identification and quantification of different isomers and derivatives. [, , ]

Q14: What is the environmental fate of Methyl Saturated Alcohols (MSAs), including those derived from this compound?

A14: Research indicates that MSAs, such as 4-methylcyclohexanol (a reduction product of this compound), can react with atmospheric oxidants like Cl, OH, and NO3. These reactions lead to the formation of various products, including this compound itself, and contribute to atmospheric processes like ozone and nitrate compound formation. []

Q15: What are the implications of using MSAs, including those related to this compound, as biofuel additives?

A15: Due to their potential to generate ozone and contribute to atmospheric pollution, the use of large saturated alcohols like those structurally related to this compound as biofuel additives should be approached with caution. []

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